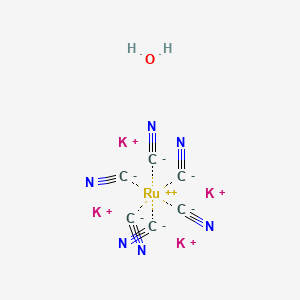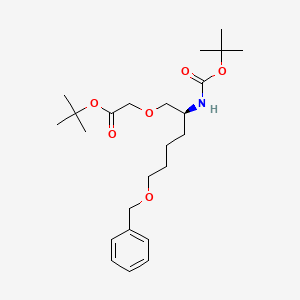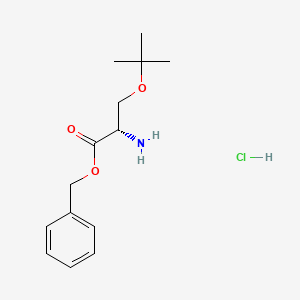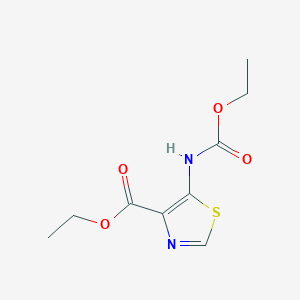
Hexacyanoruthenate(II) de potassium hydraté
Vue d'ensemble
Description
Potassium hexacyanoruthenate(II) hydrate is a crystalline solid commonly used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry .
Synthesis Analysis
This compound can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .Molecular Structure Analysis
The linear formula of Potassium hexacyanoruthenate(II) hydrate is K4Ru(CN)6·xH2O . The molecular weight is 413.57 (anhydrous basis) .Chemical Reactions Analysis
Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .Physical And Chemical Properties Analysis
Potassium hexacyanoruthenate(II) hydrate is a white crystalline solid . It is soluble in water . The boiling point is 25.7ºC at 760mmHg .Applications De Recherche Scientifique
Applications en électrodéposition
L'hexacyanoruthenate(II) de potassium hydraté est couramment utilisé comme source de ruthénium pour les applications d'électrodéposition . Le ruthénium est un métal blanc dur, très résistant à la corrosion. Il est souvent utilisé en électrodéposition pour fournir un revêtement décoratif et protecteur à divers objets métalliques.
Catalyseur en synthèse organique
Ce composé sert de catalyseur en synthèse organique . Les catalyseurs sont des substances qui augmentent la vitesse des réactions chimiques sans être consommées dans le processus. Dans le cas de l'hexacyanoruthenate(II) de potassium hydraté, il peut faciliter diverses réactions organiques, améliorant leur efficacité et leur rendement.
Teinture dans l'industrie textile
L'hexacyanoruthenate(II) de potassium hydraté est utilisé comme teinture dans l'industrie textile . Le composé peut conférer une gamme de couleurs aux tissus, ce qui le rend précieux dans les processus de fabrication textile.
Précurseur des catalyseurs à pont cyano
Ce composé peut être utilisé comme précurseur pour synthétiser des catalyseurs à pont cyano pour l'hydrolyse du p-nitrophényl phosphate . Ces catalyseurs sont importants dans divers processus chimiques et industriels, notamment la production d'engrais et de détergents.
Production de carburant solaire
L'hexacyanoruthenate(II) de potassium hydraté est utilisé dans la production de carburants solaires . Les carburants solaires sont un type de source d'énergie renouvelable où l'énergie solaire est convertie en énergie chimique, généralement sous forme d'hydrogène ou de carburants à base de carbone.
Synthèse de films de violet de ruthénium
Ce composé peut être utilisé comme matière de départ pour synthétiser des films de violet de ruthénium (RP) sur des substrats ITO dopés à l'étain transmissifs . Ces films ont des applications dans divers domaines, notamment l'optoélectronique et la conversion de l'énergie solaire.
Safety and Hazards
Orientations Futures
Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .
Mécanisme D'action
Target of Action
Potassium hexacyanoruthenate(II) hydrate, also known as tetrapotassium ruthenium(2+) hexacyanide hydrate, is primarily used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry . The primary targets of this compound are the molecules and structures involved in these processes.
Mode of Action
The compound interacts with its targets through its unique chemical structure. It can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .
Biochemical Pathways
It is known that the compound plays a crucial role in the hydrolysis of p-nitrophenyl phosphate and solar fuel production
Result of Action
The molecular and cellular effects of potassium hexacyanoruthenate(II) hydrate’s action depend on its application. In electroplating and organic synthesis, it facilitates the formation of desired products. In the textile industry, it contributes to the dyeing process .
Analyse Biochimique
Biochemical Properties
Potassium hexacyanoruthenate(ii)hydrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing cyano-bridged catalysts. These catalysts are instrumental in the hydrolysis of p-nitrophenyl phosphate and solar fuel production . The compound interacts with various enzymes and proteins, facilitating catalytic processes that are essential for biochemical transformations. For instance, it can be used to synthesize ruthenium purple films on transmissive tin-doped ITO substrates, which are crucial for certain biochemical assays .
Molecular Mechanism
At the molecular level, potassium hexacyanoruthenate(ii)hydrate exerts its effects through binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of cellular pathways, highlighting the compound’s versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium hexacyanoruthenate(ii)hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays and experiments .
Transport and Distribution
Within cells and tissues, potassium hexacyanoruthenate(ii)hydrate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and function .
Propriétés
IUPAC Name |
tetrapotassium;ruthenium(2+);hexacyanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKAKIKDOERFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2K4N6ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746543 | |
| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339268-21-2 | |
| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)




![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)



![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)